Ácido 3-hidroxihexadecanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

3-Hydroxyhexadecanoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

3-Hydroxyhexadecanoic acid, also known as 3-Hydroxy C16:0 derivative of palmitic acid, is a component of bacterial lipids . It is primarily used in lipid studies and as an internal standard . .

Mode of Action

3-Hydroxyhexadecanoic acid is a long-chain fatty acid that behaves as an uncoupler of oxidative phosphorylation in heart mitochondria . This means it disrupts the coupling between the electron transport chain and ATP synthesis, leading to a decrease in ATP production and an increase in heat generation .

Biochemical Pathways

3-Hydroxyhexadecanoic acid is involved in the lipid structures of endotoxin lipid A molecules . Endotoxin lipid A is a component of the outer membrane of Gram-negative bacteria and plays a crucial role in the immune response to bacterial infection.

Result of Action

It is known to accumulate in long-chain 3-hydroxyacyl-coa dehydrogenase (lchad) deficiency disorder , a rare genetic condition that prevents the body from converting certain fats into energy.

Análisis Bioquímico

Biochemical Properties

3-Hydroxyhexadecanoic acid is an intermediate in fatty acid biosynthesis . It is converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase .

Cellular Effects

It has been suggested that long-chain fatty acids like 3-Hydroxyhexadecanoic acid can behave as an uncoupler of oxidative phosphorylation in heart mitochondria . This implies that it could influence cell function by disrupting the normal balance of biochemical reactions within the cell.

Molecular Mechanism

The molecular mechanism of 3-Hydroxyhexadecanoic acid involves its role in fatty acid biosynthesis . It is converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase . This suggests that it may exert its effects at the molecular level through enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it is soluble in ethanol and its purity is greater than 98% . This suggests that it has good stability and could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that long-chain fatty acids can have various effects on animal models, including potential toxic or adverse effects at high doses .

Metabolic Pathways

3-Hydroxyhexadecanoic acid is involved in the fatty acid biosynthesis pathway . It interacts with enzymes such as fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase . This could potentially affect metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the enzymatic transesterification of polyhydroxyalkanoates (PHA) using lipase as a catalyst. The optimal conditions for this process include an enzyme loading of 0.50 g per 3.0 g of substrate, a methanol/PHA ratio of 3:1 (%v/w), 0.50 wt% of water based on PHA weight, a stirring speed of 150 rpm, a reaction temperature of 45°C, and a reaction time of 30 hours .

Industrial Production Methods

Industrial production of 3-hydroxyhexadecanoic acid often involves the acid-catalyzed esterification method. Sulfuric acid is commonly used as a catalyst, with the reaction typically conducted at a temperature of 65°C. This method is widely used due to its efficiency and high yield .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming 3-oxohexadecanoic acid.

Reduction: The hydroxyl group can be reduced to form hexadecanoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 3-Oxohexadecanoic acid.

Reduction: Hexadecanoic acid.

Substitution: Halogenated derivatives of hexadecanoic acid.

Comparación Con Compuestos Similares

3-Hydroxyhexadecanoic acid can be compared with other similar compounds, such as:

3-Hydroxydecanoic acid: A medium-chain fatty acid with antifungal properties.

3-Hydroxydodecanoic acid: Another medium-chain fatty acid involved in fatty acid biosynthesis.

3-Hydroxyhexanoic acid: A short-chain fatty acid with different metabolic and biochemical properties.

Uniqueness

3-Hydroxyhexadecanoic acid is unique due to its long-chain structure and its specific role in lipid metabolism and bacterial virulence regulation. Its ability to act as an uncoupler of oxidative phosphorylation also sets it apart from other similar compounds .

Propiedades

IUPAC Name |

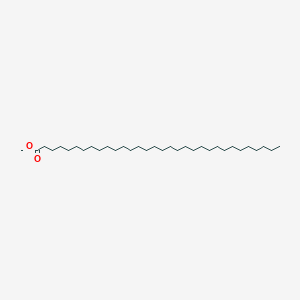

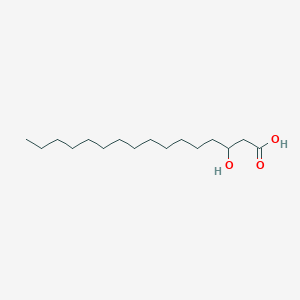

3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWALJHXHCJYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946831 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-34-7, 20595-04-4 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC179484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)